N,O-Dimethyltyrosine
Overview
Description
N,O-Dimethyltyrosine is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 g/mol.
Molecular Structure Analysis
The molecular structure of N,O-Dimethyltyrosine involves a non-planar geometry, affecting the way the molecules pack . The aryl-thiocarbamate C-O bonds are twisted such that the planar aryl and carbamate moieties are orthogonal .Relevant Papers There are several papers that discuss compounds similar to N,O-Dimethyltyrosine. For example, one paper discusses the solid-state assembly of pharmaceutically-relevant N,N-dimethyl-O-thiocarbamates . Another paper discusses the future directions in regulatory affairs, which could potentially impact the development and use of compounds like N,O-Dimethyltyrosine .
Scientific Research Applications
Synthesis and Chemical Applications :
- Palladium-Catalyzed Dimethylation : Wang et al. (2017) described an efficient synthesis of (S)-N-Boc-2,6-dimethyltyrosine using palladium-catalyzed directed C-H functionalization. This method is significant for preparing synthetically important building blocks without racemization at α-chiral centers (Wang et al., 2017).
- Synthesis of N,N-Dimethyl Amino Acids : Ikutani (1968) explored the synthesis of N,N-dimethyl derivatives of neutral amino acids, including tyrosine. This work presents analytical data and properties of these products, which are relevant in various chemical synthesis applications (Ikutani, 1968).
- Use of Dimethylphosphinothioyl Group : Ueki and Inazu (1982) investigated the use of the dimethylphosphinothioyl (Mpt) group for protecting the hydroxyl function in the tyrosine side-chain, demonstrating its utility in peptide synthesis (Ueki & Inazu, 1982).
Biomedical Research and Drug Development :
- Synthesis of Opioid Peptidomimetics : Montgomery et al. (2019) discussed how the dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold, initially developed for delta opioid receptor antagonists, was modified to introduce kappa opioid receptor agonism. This finding has potential applications in treating cocaine addiction (Montgomery et al., 2019).
- Development of Anticholinesterase Drugs : Prozorovskii et al. (2004) discussed the development of aminostigmine, a patented drug group including N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, for use in military medicine and clinical settings (Prozorovskii et al., 2004).
Analytical Chemistry and Protein Research :
- Characterization of Primary Amines on Monoclonal Antibodies : Jhan et al. (2017) used dimethyl labeling coupled with mass spectrometry to characterize solvent accessibility of primary amines on proteins, providing a technique for resolving protein structures (Jhan et al., 2017).
- Neuropeptide Sequencing : Fu and Li (2005) demonstrated the use of stable-isotope dimethyl labeling for de novo sequencing of neuropeptides, highlighting its applications in proteomics and peptide sequencing (Fu & Li, 2005).
properties
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMMBKGCOSBNL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426680 | |
Record name | N,O-Dimethyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Dimethyltyrosine | |
CAS RN |
52939-33-0 | |
Record name | N,O-Dimethyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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